molecular formula C8H18O B13902631 3-Ethylhexan-1-ol CAS No. 41065-95-6

3-Ethylhexan-1-ol

Cat. No.: B13902631
CAS No.: 41065-95-6
M. Wt: 130.23 g/mol
InChI Key: LWWJDXKGQVEZKT-UHFFFAOYSA-N
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Description

3-Ethylhexan-1-ol is an organic compound with the molecular formula C8H18O. It is a type of alcohol, specifically a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of an ethylhexane chain. This compound is also known by other names such as 3-ethyl-1-hexanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethylhexan-1-ol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of 3-ethylhex-1-yne. This process includes the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of 3-ethylhexanal. This process involves the reduction of the aldehyde group to an alcohol group using hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum .

Chemical Reactions Analysis

Types of Reactions

3-Ethylhexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed

Scientific Research Applications

3-Ethylhexan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylhexan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biological membranes and proteins. It can also undergo metabolic transformations in the liver, where it is oxidized to its corresponding aldehyde and acid .

Comparison with Similar Compounds

3-Ethylhexan-1-ol can be compared with other similar compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties. Its primary alcohol nature makes it more reactive in oxidation reactions compared to secondary or tertiary alcohols .

Properties

IUPAC Name

3-ethylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-8(4-2)6-7-9/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWJDXKGQVEZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961425
Record name 3-Ethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41065-95-6
Record name Hexan-1-ol, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041065956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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